1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine
CAS No.: 1250592-23-4
Cat. No.: VC3054409
Molecular Formula: C12H16BrFN2
Molecular Weight: 287.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine - 1250592-23-4](/images/structure/VC3054409.png)
Specification
CAS No. | 1250592-23-4 |
---|---|
Molecular Formula | C12H16BrFN2 |
Molecular Weight | 287.17 g/mol |
IUPAC Name | 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine |
Standard InChI | InChI=1S/C12H16BrFN2/c13-11-6-9(3-4-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2 |
Standard InChI Key | QHPJTCAQAMRJBW-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)N |
Canonical SMILES | C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)N |
Introduction
Structural Characteristics and Basic Properties
Molecular Identity and Composition
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine possesses a complex structure featuring a piperidine ring with an amine substituent at position 3, while position 1 is connected to a 3-bromo-4-fluorophenyl group via a methylene bridge. This arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions and biological activities. The molecular formula for this compound is C12H16BrFN2, calculated by combining the structural elements present in the molecule.
Physical Properties
While specific data for 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine is limited in the search results, we can infer its properties by examining similar compounds. Based on the molecular structure, this compound likely exists as a crystalline solid at room temperature, as observed with structurally related compounds such as 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine. The estimated molecular weight would be approximately 287.17 g/mol, derived from the sum of the atomic weights of its constituent atoms. This property places it in a similar range to 1-(3-Bromophenyl)piperidin-4-amine (255.15 g/mol) and 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine (288.61 g/mol).
Structural Comparisons
The structural characteristics of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine can be better understood by comparing it with similar compounds documented in the literature. The presence of both bromine and fluorine atoms on the phenyl ring differentiates it from simpler analogs and potentially confers unique chemical and biological properties. The compound shares structural similarities with 1-(3-Bromophenyl)piperidin-4-amine, which has a direct connection between the piperidine and phenyl rings, and the amine group at the 4-position rather than the 3-position .
Chemical Reactivity and Functional Properties
Reactive Centers
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine contains several reactive centers that contribute to its chemical behavior. The primary amine group at position 3 of the piperidine ring serves as a nucleophilic center, capable of participating in various reactions including acylation, alkylation, and condensation reactions. The tertiary nitrogen within the piperidine ring represents another basic center with different reactivity patterns compared to the primary amine. The halogenated aromatic ring, featuring both bromine and fluorine substituents, provides sites for potential cross-coupling reactions and nucleophilic aromatic substitution under appropriate conditions.
Chemical Transformations
Based on the reactivity patterns of similar compounds, 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine could undergo various chemical transformations:
-
The primary amine can participate in reactions with electrophiles such as acid chlorides, anhydrides, or aldehydes to form amides, imines, or other nitrogen-containing derivatives.
-
The bromine atom on the aromatic ring can serve as a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, similar to what has been reported for other brominated aromatics.
-
The piperidine nitrogen can undergo N-alkylation or N-acylation to produce more complex derivatives.
These transformations make the compound valuable as a building block in the synthesis of more complex structures with potential biological activities.
Synthesis Methods and Routes
Comparative Synthesis Strategies
The synthesis of the related compound 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with piperidine in the presence of a base. A similar approach could be adapted for the synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine by using 3-bromo-4-fluorobenzyl chloride and appropriately protected piperidin-3-amine as the starting materials.
Reaction Conditions and Optimization
Optimal reaction conditions for the synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine would likely involve:
-
Use of an aprotic polar solvent such as acetonitrile, DMF, or THF to facilitate nucleophilic substitution.
-
Addition of a base such as triethylamine, potassium carbonate, or sodium hydride to neutralize the acid generated during the reaction.
-
Moderate temperature conditions (room temperature to 60°C) to promote reaction completion without degradation of sensitive functional groups.
-
Careful consideration of protecting group strategies for the amine functionality to prevent side reactions.
These conditions would need to be optimized experimentally to achieve maximum yield and purity of the target compound.
Analytical Characterization
Structural Confirmation Methods
Confirmation of the structure of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine would typically involve a combination of analytical techniques:
-
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
-
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would establish the connectivity between different parts of the molecule.
-
X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure.
Biological Activity and Applications
Structure-Activity Relationships
The specific arrangement of functional groups in 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine could contribute to its potential biological activity in several ways:
-
The piperidine ring is a common structural motif in many pharmaceutically active compounds, providing conformational rigidity and potential binding to various biological targets.
-
The primary amine group can form hydrogen bonds with receptor sites or serve as a point for further derivatization to enhance activity or selectivity.
-
The halogenated phenyl ring can enhance lipophilicity and membrane permeability, while also participating in specific interactions with binding pockets in target proteins.
Comparative Analysis with Similar Compounds
A comparison of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine with structurally related compounds reveals potential applications and activities. The table below summarizes key properties and applications of similar compounds:
Research Applications and Future Directions
Synthesis Optimization Opportunities
Future research could focus on developing more efficient and environmentally friendly methods for synthesizing 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine. Potential approaches might include:
-
Catalyst optimization using Lewis acids such as InCl3, which has shown efficacy in facilitating similar reactions .
-
Application of ultrasound irradiation to enhance reaction rates and yields, as demonstrated in the synthesis of other heterocyclic compounds .
-
Exploration of green chemistry approaches using aqueous or mixed solvent systems, similar to the use of 50% ethanol in other synthetic processes .
Future Research Directions
Several promising research directions for 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine include:
-
Comprehensive evaluation of its pharmacological profile against various targets, particularly those in the central nervous system where related compounds have shown activity.
-
Derivatization studies to create a library of analogs with modified substituents on the amine, piperidine ring, or aromatic portion.
-
Investigation of its potential as a PET imaging agent, leveraging the presence of bromine which could be replaced with radioisotopes.
-
Exploration of its utility in chemical biology as a tool for probing specific cellular processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume